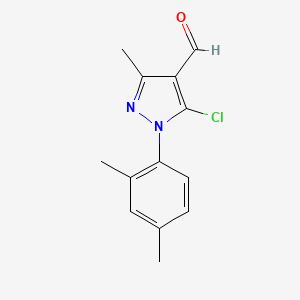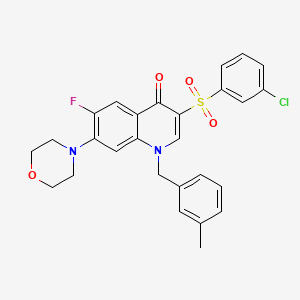
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(3-methylbenzyl)-7-morpholinoquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(3-methylbenzyl)-7-morpholinoquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H24ClFN2O4S and its molecular weight is 527.01. The purity is usually 95%.
BenchChem offers high-quality 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(3-methylbenzyl)-7-morpholinoquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(3-methylbenzyl)-7-morpholinoquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents
HMS1867O12: shows promise as an antibacterial agent. Its structural similarity to compounds known to inhibit bacterial growth suggests it could be effective against gram-positive bacteria, including drug-resistant strains like MRSA. The sulfonyl and quinolone moieties are particularly noteworthy, as they are found in other antibacterial drugs .
Antifungal Applications
The chlorobenzene segment of HMS1867O12 could potentially be exploited in antifungal drug development. Chlorobenzene structures have been observed in various antifungal agents, indicating that this compound may serve as a lead structure for new treatments against fungal infections .
Anti-inflammatory Properties
Compounds with morpholine and sulfonyl groups, such as HMS1867O12 , have been associated with anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases, possibly by inhibiting key pathways or molecules involved in the inflammatory response .
Cancer Research
The quinolone core of HMS1867O12 is structurally similar to that of certain anticancer drugs. This implies that it could be used in cancer research, particularly in the synthesis of novel chemotherapeutic agents targeting specific cancer cell lines or mechanisms .
Neuroprotective Agents
Given the presence of a morpholine ring, HMS1867O12 might be explored for neuroprotective effects. Morpholine derivatives have been studied for their potential to protect neuronal cells against oxidative stress and apoptosis, which are common pathways in neurodegenerative diseases .
Enzyme Inhibition
The unique structure of HMS1867O12 could be key in designing enzyme inhibitors. The compound could interact with various enzymes’ active sites, potentially leading to the development of new drugs for diseases where enzyme regulation is crucial, such as metabolic disorders .
Material Science
HMS1867O12: could also find applications in material science, particularly in the development of organic semiconductors due to its aromatic structure and potential electronic properties. It may contribute to the advancement of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Analytical Chemistry
Lastly, HMS1867O12 might be used as a reagent or a precursor in analytical chemistry for the synthesis of complex molecules. Its reactive functional groups make it a versatile compound for various chemical reactions, which can be pivotal in creating markers or probes for biological assays .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN2O4S/c1-18-4-2-5-19(12-18)16-31-17-26(36(33,34)21-7-3-6-20(28)13-21)27(32)22-14-23(29)25(15-24(22)31)30-8-10-35-11-9-30/h2-7,12-15,17H,8-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDCUEGLYNIWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(3-methylbenzyl)-7-morpholinoquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2793933.png)
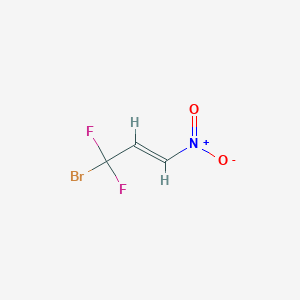
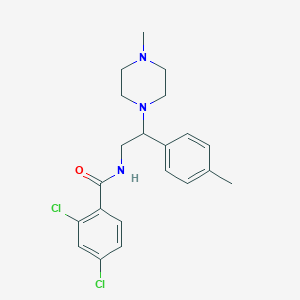
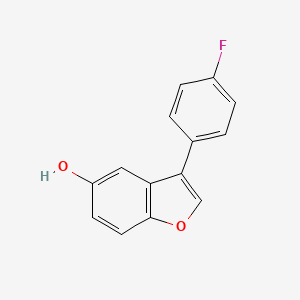

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2793942.png)


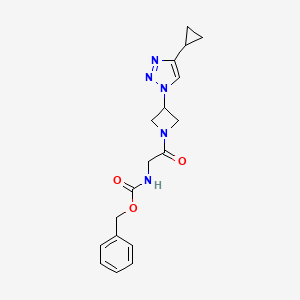
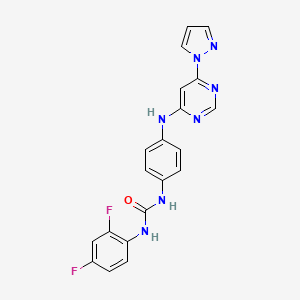

![2-(4-chlorophenoxy)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2793952.png)
